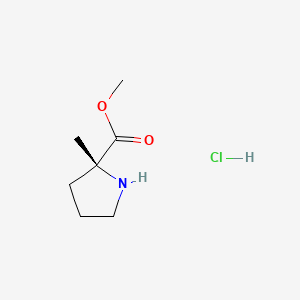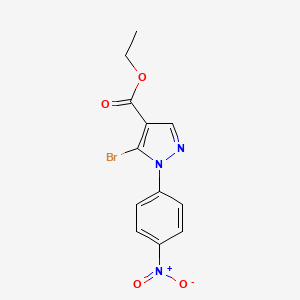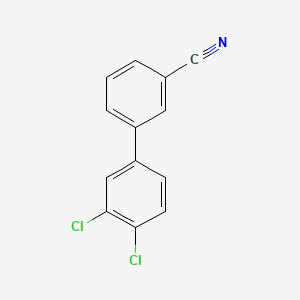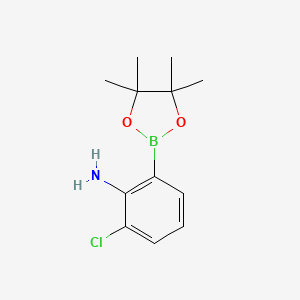![molecular formula C10H21NO3 B597889 N-[(1R)-1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester CAS No. 116611-57-5](/img/structure/B597889.png)
N-[(1R)-1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(1R)-1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester, commonly known as Tert-butyl 1-(hydroxymethyl)butylcarbamate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Environmental Impact and Analytical Methods
A study reviewed the sample preparation methods and analysis of phthalate esters in food and food packaging, highlighting the evolution of analytical techniques over the years. This research underscores the importance of developing more precise and less invasive methods for detecting chemical compounds, including carbamates, in consumable goods (Nur Zatil Izzah Haji Harunarashid, L. Lim, & M. H. Harunsani, 2017).
Biochemical Applications
Another research focuses on the biochemical interactions of carbamates with acetylcholinesterase (AChE), an enzyme crucial for nerve function. The study reviews how carbamates, due to their ability to inhibit AChE, are used in developing insecticides and therapeutic agents. It also explores the kinetics of carbamoylation and decarbamoylation, providing insights into the molecular mechanisms of carbamates (T. Rosenberry & J. Cheung, 2019).
Chemical Synthesis and Industrial Applications
Research into the biotechnological production of lactic acid from biomass includes discussions on its derivatives, such as lactate esters. These compounds are crucial for synthesizing biodegradable polymers and other green chemicals, highlighting the role of carbamates and their esters in sustainable chemistry and materials science (Chao Gao, Cuiqing Ma, & P. Xu, 2011).
Therapeutic Potential and Drug Design
The exploration of carboxylic ester hydrolases in bacteria for their active site, structure, and function underscores the importance of carbamates in medicinal chemistry and drug design. These enzymes, which catalyze the hydrolysis of carboxylic esters, are crucial for developing new pharmaceuticals and understanding bacterial physiology (C. Oh, T. Kim, & K. Kim, 2019).
properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxypentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVZHIDLDHLOF-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CO)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, N-[(1R)-1-(hydroxymethyl)butyl]-, 1,1-dimethylethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B597807.png)




![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B597817.png)





